(1R,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative characterized by its unique cyclopentane ring structure. This compound is notable for its specific stereochemistry, which plays a significant role in its chemical and biological properties. The molecular formula of (1R,3R)-3-Aminocyclopentanecarboxylic acid is , and it has a molecular weight of approximately 129.16 g/mol. The compound is classified as an amino acid due to the presence of both an amino group and a carboxylic acid group.
The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid can be achieved through several methods, including:
The synthetic routes may include:
These methods are designed to maximize the yield while ensuring the desired stereochemistry is maintained throughout the process.
The molecular structure of (1R,3R)-3-Aminocyclopentanecarboxylic acid features:
InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
MLLSSTJTARJLHK-UHNVWZDZSA-N
(1R,3R)-3-Aminocyclopentanecarboxylic acid participates in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (1R,3R)-3-Aminocyclopentanecarboxylic acid involves its interaction with biological targets such as enzymes or receptors. The compound can function as either an inhibitor or an activator depending on the specific context.
Mechanistically, it may involve:
These interactions are critical in modulating biological activity and influencing pharmacokinetics.
(1R,3R)-3-Aminocyclopentanecarboxylic acid exhibits several notable physical properties:
Key chemical properties include:
These properties influence its behavior in biological systems and during chemical reactions.
(1R,3R)-3-Aminocyclopentanecarboxylic acid has several applications across various fields:
This compound's unique structure and properties make it valuable for research and industrial applications in chemistry and biochemistry.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3